3-(2-Chlorophenyl)-3-methylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,7-10(13)14)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJAFVHOCOYQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Halogenated Carboxylic Acids Research
Halogenated carboxylic acids represent a significant class of compounds with wide-ranging applications in the chemical, pharmaceutical, and agricultural industries. science.govrsc.org The introduction of halogen atoms, such as chlorine, into a carboxylic acid structure can profoundly influence its physicochemical properties, including acidity, lipophilicity, and metabolic stability. drugdesign.org Research in this area often focuses on leveraging these properties for various applications, from creating intermediates for complex syntheses to developing new active molecules. rsc.orgprinceton.edu
The study of halogenated organic compounds is also driven by their relevance in environmental science and bioremediation, as many such compounds are recognized for their environmental impact. science.gov Consequently, understanding the behavior and potential applications of compounds like 3-(2-chlorophenyl)-3-methylbutanoic acid is part of a broader scientific effort to characterize this diverse class of molecules. science.gov
Structural Features and Their Research Implications
The molecular structure of 3-(2-chlorophenyl)-3-methylbutanoic acid is defined by several key features that dictate its chemical identity and potential interactions. These include a carboxylic acid group, a phenyl ring substituted with a chlorine atom at the ortho-position, and a gem-dimethyl group on the butanoic acid chain.
| Feature | Description | Research Implication |
| Carboxylic Acid Group | A functional group (-COOH) that imparts acidic properties to the molecule. | Enables the formation of salts and esters, and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. ontosight.aimdpi.com |
| 2-Chlorophenyl Group | A phenyl ring with a chlorine atom attached to the second carbon atom relative to the point of attachment of the butanoic acid chain. | The chlorine atom, a halogen, increases lipophilicity and can form halogen bonds, influencing how the molecule interacts with other entities. nih.govacs.org Its position (ortho) creates specific steric and electronic effects. |
| gem-Dimethyl Group | Two methyl groups attached to the same carbon atom (C3) of the butanoic acid chain. | This structural motif can enhance metabolic stability by preventing certain enzymatic reactions. It also impacts the molecule's conformation and can improve binding affinity to target proteins through van der Waals interactions. acs.orgresearchgate.net |
The combination of these features creates a molecule with a specific three-dimensional shape and distribution of charge. The presence of the chlorine atom on the phenyl ring is particularly significant in structure-activity relationship (SAR) studies, as it can occupy specific pockets in binding sites, potentially enhancing potency and selectivity. drugdesign.orgnih.gov Similarly, the gem-dimethyl group is a well-established feature in medicinal chemistry used to optimize the pharmacokinetic and pharmacodynamic properties of molecules. acs.orgscienceopen.com
Mechanistic Investigations of Chemical Reactivity and Transformations
Reaction Mechanism of the Carboxylic Acid Functional Group
The carboxylic acid group is a cornerstone of organic chemistry, characterized by a carbon atom double-bonded to one oxygen atom and single-bonded to another oxygen in a hydroxyl group. khanacademy.org This arrangement makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. khanacademy.org The reactivity of the carboxylic acid in 3-(2-Chlorophenyl)-3-methylbutanoic acid is primarily governed by nucleophilic acyl substitution and acid-catalyzed transformations.
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. jove.comuomustansiriyah.edu.iq The reaction proceeds through a two-step mechanism: nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. libretexts.orgmasterorganicchemistry.com
For a carboxylic acid like this compound, the hydroxyl group (-OH) is inherently a poor leaving group. libretexts.org Consequently, these reactions often require conditions that convert the -OH into a better leaving group. libretexts.org Common transformations include:
Conversion to Acid Chlorides: Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acid chloride. The mechanism involves the carboxylic acid's oxygen attacking the electrophilic sulfur atom of SOCl₂, ultimately forming an acyl chlorosulfite intermediate which is then attacked by a chloride ion. khanacademy.orglibretexts.orglibretexts.org
Conversion to Esters (Fischer Esterification): In the presence of an acid catalyst, the carboxylic acid can react with an alcohol to form an ester. The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. libretexts.org
Conversion to Amides: Direct reaction with an amine is difficult as amines are basic and will deprotonate the carboxylic acid to form an unreactive carboxylate. khanacademy.org Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used to activate the carboxylic acid, making the -OH a good leaving group that can be subsequently displaced by the amine. khanacademy.orglibretexts.org
Conversion to Anhydrides: Anhydrides can be formed by the reaction of a carboxylic acid with a more reactive derivative like an acid chloride. jackwestin.com The carboxylate anion acts as the nucleophile, attacking the carbonyl carbon of the acid chloride. masterorganicchemistry.com
The general reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows the order: Acid chloride > Anhydride (B1165640) > Ester > Amide. This trend is dictated by the stability of the leaving group.
| Derivative Type | Structure (R=Acyl Group) | Leaving Group | Reactivity |
|---|---|---|---|
| Acid Chloride | R-COCl | Cl⁻ | Very High |
| Acid Anhydride | R-CO-O-CO-R' | R'COO⁻ | High |
| Ester | R-COOR' | R'O⁻ | Moderate |
| Amide | R-CONH₂ | NH₂⁻ | Low |
| Carboxylate | R-COO⁻ | O²⁻ | Very Low (Unreactive) |
Acid catalysis is crucial for many reactions involving carboxylic acids, primarily because it enhances the electrophilicity of the carbonyl carbon. jove.comlibretexts.org By protonating the carbonyl oxygen, the positive charge on the carbonyl carbon is increased, making it more susceptible to attack by weak nucleophiles like alcohols (in Fischer esterification) or even another carboxylic acid molecule. libretexts.org
In addition to esterification, other acid-catalyzed transformations are possible. For instance, under harsh conditions with high temperatures, two molecules of a carboxylic acid can condense to form an acid anhydride with the elimination of water. libretexts.org However, this method is generally inefficient for most carboxylic acids. libretexts.org Chiral carboxylic acids can also themselves act as Brønsted acid catalysts in various enantioselective transformations. rsc.org
Influence of the ortho-Chlorophenyl Substituent on Reaction Kinetics and Selectivity
The presence of the 2-chlorophenyl group at the C3 position of the butanoic acid chain is expected to exert significant electronic and steric effects on the reactivity of the molecule.
Electronic Effects: The chlorine atom is an electronegative element and thus exhibits a strong electron-withdrawing inductive effect (-I). This effect can influence the acidity of the carboxylic acid proton. By pulling electron density away from the carboxyl group, the ortho-chloro substituent stabilizes the resulting carboxylate anion, thereby increasing the acidity of this compound compared to its non-substituted analogue.
Steric Effects: The ortho position of the substituent places it in close proximity to the butanoic acid chain. This steric hindrance can affect the kinetics of reactions involving the carboxylic acid group. For nucleophilic acyl substitution, the bulky ortho-chlorophenyl group may hinder the approach of a nucleophile to the carbonyl carbon, potentially slowing down the reaction rate compared to a para- or meta-substituted isomer. unilag.edu.ngnih.govresearchgate.net This steric congestion could also influence selectivity in reactions where multiple pathways are possible. unilag.edu.ng Studies on related systems have shown that ortho-substituents can have significant adverse steric effects that reduce reaction rates. unilag.edu.ngresearchgate.net
Stereochemical Course of Reactions at the Chiral Center
The carbon atom at position 3 in this compound is a chiral center, as it is bonded to four different groups: a methyl group, a 2-chlorophenyl group, a carboxymethyl group (-CH2COOH), and the terminal methyl group of the original butanoic chain. The presence of this stereocenter means the molecule can exist as a pair of enantiomers. egyankosh.ac.inutdallas.edu
Any reaction that involves the breaking of a bond at this chiral center must consider the stereochemical outcome. The course of such a reaction depends heavily on the mechanism. utexas.edulibretexts.org
Retention of Configuration: If a reaction occurs at the chiral center without breaking any of the four bonds directly attached to it, the configuration will be retained.
Inversion of Configuration: In reactions that proceed via an Sₙ2 mechanism, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at the chiral center. utexas.edu
Racemization: If a reaction proceeds through a planar, achiral intermediate, such as a carbocation formed in an Sₙ1 reaction, the subsequent attack by a nucleophile can occur from either face with equal probability. libretexts.org This leads to a 50:50 mixture of both enantiomers, a racemic mixture. utexas.edulibretexts.org
For this compound, reactions occurring at the distant carboxylic acid group are unlikely to affect the stereochemistry at C3. However, if a reaction were to target the C3 position, leading to the substitution of, for example, the methyl or chlorophenyl group, the stereochemical outcome would be dictated by the specific mechanism of that transformation.
Deuteration Studies for Elucidating Reaction Pathways
Deuteration, the replacement of a hydrogen atom with its isotope deuterium (B1214612) (D), is a powerful tool for elucidating reaction mechanisms. chemrxiv.org By strategically placing a deuterium label within a molecule, chemists can track the fate of specific atoms throughout a reaction, providing evidence for proposed pathways.
For a molecule like this compound, deuteration studies could be employed in several ways:
Kinetic Isotope Effect (KIE): By comparing the rate of a reaction with the deuterated compound to that of the non-deuterated compound, one can determine if the C-H bond is broken in the rate-determining step. A significant kH/kD > 1 indicates that the C-H bond is broken during this step.
Tracing Reaction Pathways: Deuterium can serve as an isotopic label. For example, in studying decarboxylation reactions, one could synthesize a deuterated version of the acid to follow the stereochemical fate of the label. nih.gov Recent methods have been developed for the selective deuteration of carboxylic acids at the α- or β-positions, which could be applied to study specific C-H activation or enolization mechanisms. chemrxiv.orgelsevierpure.com The use of D₂O as a deuterium source in photoredox and hydrogen atom transfer (HAT) catalysis provides a practical method for the precise deuteration of aliphatic carboxylic acids. nih.govrsc.org
By applying these techniques, researchers could gain a deeper understanding of the mechanisms governing the transformations of this compound, from the reactivity of the carboxylic acid group to potential reactions at its chiral center.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, offering precise predictions of molecular properties. These ab initio methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and, consequently, the geometry and energy of a molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust and widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex wavefunctions of individual electrons. This approach offers a balance between accuracy and computational cost, making it suitable for molecules of this size.
For 3-(2-Chlorophenyl)-3-methylbutanoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, would be employed to determine its most stable geometric configuration (ground state). researchgate.netnih.gov Key parameters such as bond lengths, bond angles, and dihedral (torsional) angles are optimized to find the lowest energy structure. researchgate.net For instance, DFT could precisely calculate the length of the C-Cl bond, the geometry of the carboxylic acid group, and the spatial arrangement of the methyl group relative to the phenyl ring. These calculations provide the foundational data upon which other theoretical analyses are built.
| Structural Parameter | Description of Calculated Value |
|---|---|
| Bond Length (e.g., C-Cl, C=O, O-H) | Precise interatomic distances in Ångstroms (Å). |
| Bond Angle (e.g., O-C=O, C-C-Cl) | Angles between adjacent bonds in degrees (°). |
| Dihedral Angle (e.g., C-C-C-C) | Torsional angles defining the 3D orientation of substituent groups. |
| Total Energy | The optimized ground state energy of the molecule in Hartrees. |
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations or rotamers. Conformational analysis is the study of the energy associated with these different arrangements. By systematically rotating the key single bonds—such as the bond connecting the phenyl ring to the chiral carbon and the bond connecting the chiral carbon to the carboxylic group—a potential energy surface can be mapped.
This analysis identifies the lowest-energy (most stable) conformers as well as the energy barriers required for interconversion between them. The results reveal which shapes the molecule is most likely to adopt and how flexible it is. For this compound, this would be crucial for understanding how the bulky chlorophenyl and methyl groups orient themselves to minimize steric hindrance.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. researchgate.net It is an invaluable tool for predicting chemical reactivity, as it illustrates the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). actascientific.com
In an MEP map, different colors signify different electrostatic potential values:
Red/Yellow: Regions of high electron density and negative electrostatic potential, indicating sites susceptible to electrophilic attack. For this compound, these areas would be concentrated around the oxygen atoms of the carboxylic acid group. researchgate.net
Blue: Regions of low electron density and positive electrostatic potential, indicating sites susceptible to nucleophilic attack. This would be prominent around the acidic hydrogen of the carboxyl group. researchgate.net
Green: Regions of neutral potential.
The MEP map provides a clear, qualitative picture of where the molecule is most likely to interact with other chemical species. wolfram.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. These two orbitals are critical in determining a molecule's electronic properties and reactivity.
HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile.
LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE) . This gap is a key indicator of molecular stability and reactivity. schrodinger.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
A small HOMO-LUMO gap suggests the molecule is more reactive and can be more easily polarized.
For this compound, FMO analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution to understand how the chlorophenyl ring and the carboxylic acid functional group contribute to its electronic behavior. nih.gov
| Parameter | Significance |
|---|---|
| EHOMO (Energy of HOMO) | Related to the ionization potential; higher energy indicates a better electron donor. |
| ELUMO (Energy of LUMO) | Related to the electron affinity; lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. |
In Silico Studies of Potential Mechanisms of Action (excluding biological effects)
In silico studies can be used to model and predict the plausible chemical reaction mechanisms of a molecule. This is achieved by mapping the potential energy surface of a reaction pathway, identifying transition states, and calculating activation energies. For this compound, such studies could explore non-biological transformations, for example:
Decarboxylation: Modeling the thermal decomposition of the molecule by losing carbon dioxide. Computational software can calculate the energy barrier for this process.
Esterification: Simulating the reaction with an alcohol to form an ester. This involves modeling the approach of the alcohol, the formation of a tetrahedral intermediate, and the subsequent elimination of water.
Software like Reaction Mechanism Generator (RMG) or packages within Gaussian can be used to construct kinetic models and predict reaction pathways based on quantum mechanical principles. mit.edumit.edu These studies provide insight into the molecule's chemical stability and potential degradation pathways under various conditions.
Structure-Reactivity Relationship (SRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) or Structure-Reactivity Relationship (SRR) models are mathematical expressions that correlate a molecule's structural or computational descriptors with its chemical reactivity. tubitak.gov.trnih.gov The goal is to develop a predictive model that can estimate the reactivity of similar, unstudied compounds. researchgate.net
For a series of related compounds including this compound, an SRR model could be developed to predict a specific reactive property, such as the acid dissociation constant (pKa). The model would use various calculated parameters (descriptors) as inputs. semanticscholar.org These descriptors might include:
Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.
Topological Descriptors: Descriptors based on the 2D connectivity of atoms.
Geometric Descriptors: Molecular surface area or volume.
By applying statistical methods like multiple linear regression to a set of known compounds, a predictive equation is generated. This equation could then be used to estimate the pKa of this compound and understand how the specific placement of the chloro, methyl, and carboxyl groups influences its acidity.
Exploration of Biological Activity in in Vitro Systems and Mechanistic Basis Excluding Human Trials, Dosage, Safety Profiles
Investigations into Enzyme Interactions and Modulation
The interaction of small molecules with enzymes is a cornerstone of drug discovery. For 3-(2-Chlorophenyl)-3-methylbutanoic acid, the exploration of its enzyme modulation capabilities is an emerging area of interest.
While direct enzyme inhibition studies on this compound are not extensively documented in publicly available literature, research on structurally related compounds offers valuable insights. For instance, a more complex molecule containing a 3-methylbutanoic acid moiety, 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid, has been shown to interact with and decrease the concentration of topoisomerase II. mdpi.com This enzyme is crucial for managing DNA topology during cell replication, and its inhibition is a key mechanism for several anticancer drugs. mdpi.com The study demonstrated that this related compound had a stronger inhibitory effect on topoisomerase II than the established drug, etoposide. mdpi.com
Another area of investigation for similar structures involves amidation inhibitors. For example, 4-phenyl-3-butenoic acid has been identified as an inhibitor of peptidylglycine alpha-amidating monooxygenase and, more recently, as a histone deacetylase (HDAC) inhibitor. nih.gov These findings suggest that the broader class of phenyl-substituted butanoic acids may possess enzyme-inhibiting properties worthy of further investigation.
| Compound | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid | Topoisomerase II | Decreased enzyme concentration, stronger inhibitory effect than etoposide. | mdpi.com |
| 4-Phenyl-3-butenoic acid | Histone Deacetylase (HDAC) | Inhibition of HDAC enzymes in vitro at micromolar concentrations. | nih.gov |
The concept of substrate mimicry, where a compound structurally resembles a natural substrate to interact with an enzyme's active site, is a key principle in inhibitor design. nih.gov There is currently no specific research available that investigates this compound as a substrate mimic. However, the structural features of the molecule, including the carboxylic acid group and the substituted phenyl ring, are common motifs in enzyme substrates, suggesting that this could be a potential mechanism of action for enzyme interactions. Further computational and experimental studies would be necessary to explore this hypothesis.
Antimicrobial Activity Evaluation in In Vitro Models
The potential of this compound as an antimicrobial agent has been explored in a limited capacity. The evaluation of its efficacy against various pathogenic microorganisms is a critical step in determining its therapeutic potential.
There is a lack of specific studies reporting the activity of this compound against Gram-positive bacteria. However, the broader class of organic acids is known to possess antibacterial properties. For instance, studies on other compounds have demonstrated activity against strains such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis. The antimicrobial efficacy of these related compounds often depends on their specific chemical structures and the bacterial species being tested.
| Compound Class/Related Compound | Microorganism | Observed Activity | Reference |
|---|---|---|---|
| Synthetic Peptides (e.g., PNR20, PNR20-1) | Candida albicans, Candida auris | Antifungal activity against planktonic cells and biofilms. | nih.gov |
| Arylsulfonamide-based compounds | Candida spp. | Fungistatic and fungicidal effects. | mdpi.com |
The precise mechanism by which this compound may exert antimicrobial effects has not been elucidated. However, potential mechanisms can be inferred from studies on similar molecules. For antimicrobial compounds, common modes of action include disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. nih.govnih.gov
In silico modeling is a powerful tool for predicting the interactions between small molecules and biological targets. researchgate.net Such studies could predict the binding affinity of this compound to key bacterial or fungal enzymes. For example, molecular docking could be used to investigate its potential to inhibit enzymes involved in cell wall synthesis or ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov The disruption of ergosterol biosynthesis is a known mechanism for many antifungal drugs. nih.gov
Furthermore, the lipophilic nature of the chlorophenyl group in this compound might facilitate its interaction with and disruption of the lipid bilayers of microbial cell membranes, a mechanism observed for other antimicrobial agents. nih.gov
Biochemical Pathways Affected by this compound or its Derivatives
While direct studies on the biochemical pathways affected by this compound are not extensively documented, research on structurally similar compounds, particularly those containing a chlorophenyl moiety, provides insights into potential mechanisms of action. The biological activities of such compounds often stem from their ability to interact with and modulate key cellular pathways, including those involved in cell cycle regulation, apoptosis, and signal transduction.
Derivatives of chlorophenyl-containing compounds have been noted to induce cytotoxic effects in cancer cells by triggering apoptosis through both intrinsic and extrinsic pathways. tbzmed.ac.ir The intrinsic pathway is mitochondria-dependent and is regulated by the Bcl-2 family of proteins, leading to the activation of caspase-9. The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. tbzmed.ac.ir Phenylacetamide derivatives, for example, have been shown to upregulate the expression of pro-apoptotic proteins like Bax and FasL, while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis. tbzmed.ac.ir
Furthermore, some chlorophenyl derivatives have been identified as inhibitors of key enzymes involved in cellular proliferation and DNA maintenance, such as topoisomerase II. researchgate.net Topoisomerase II is crucial for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptotic cell death. The presence and position of the chloro-substituent on the phenyl ring can be a critical determinant of the inhibitory activity and selectivity for specific enzyme isoforms. researchgate.net
Bioactivity Profiling in Cellular Systems (non-human, non-clinical)
The bioactivity of compounds structurally related to this compound has been investigated in various non-human, non-clinical cellular systems, primarily focusing on their cytotoxic and antimicrobial properties. These studies provide a foundational understanding of the potential biological effects of this class of compounds.
Research on N-alkyl-2-(chlorophenyl)acetamide derivatives has demonstrated significant cytotoxic activity against a panel of cancer cell lines. For instance, N-Butyl-2-(2-chlorophenyl)acetamide has been evaluated for its effect on the viability of MDA-MB-468 (human breast adenocarcinoma), PC12 (rat adrenal pheochromocytoma), and MCF7 (human breast adenocarcinoma) cell lines. The cytotoxic effects were found to be dose-dependent, with IC50 values indicating potent inhibition of cell proliferation. tbzmed.ac.ir
The following table summarizes the cytotoxic activity of a selected N-alkyl-2-(2-chlorophenyl)acetamide derivative against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-Butyl-2-(2-chlorophenyl)acetamide | MDA-MB-468 | 0.6 ± 0.08 |
| PC-12 | 0.6 ± 0.08 | |
| MCF-7 | 0.7 ± 0.08 |
In addition to cytotoxicity, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been assessed for their antimicrobial activity against various bacterial strains. One such derivative, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, exhibited activity against Gram-positive bacteria. nih.gov
The table below presents the antimicrobial activity of this related compound.
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Gram-positive bacteria | Active |
These findings in non-human cellular systems underscore the potential for chlorophenyl-substituted butanoic acid derivatives to exhibit significant biological activities. However, it is crucial to reiterate that these results are for structurally related compounds and not for this compound itself. Further in vitro studies on the specific compound are necessary to elucidate its precise bioactivity profile.
Applications in Organic Synthesis and Advanced Materials Research
Role as an Intermediate in the Synthesis of Complex Molecules
While direct applications of 3-(2-Chlorophenyl)-3-methylbutanoic acid in the synthesis of complex molecules are not extensively documented in publicly available literature, the isomeric compound, 2-(4-chlorophenyl)-3-methylbutyric acid, serves as a crucial intermediate in the industrial production of the synthetic pyrethroid insecticide, fenvalerate (B1672596). nih.govmdpi.comcncb.ac.cn Fenvalerate is a broad-spectrum insecticide used in agriculture and for public health purposes. mdpi.comcncb.ac.cn
The synthesis of fenvalerate involves the esterification of cyano(3-phenoxyphenyl)methanol with 2-(4-chlorophenyl)-3-methylbutyric acid chloride. mdpi.com The acid chloride is prepared from 2-(4-chlorophenyl)-3-methylbutyric acid, highlighting the critical role of this structural motif in accessing the final complex molecule. nih.gov The process underscores the importance of substituted phenylacetic acid derivatives as key precursors for agrochemicals. cncb.ac.cn
The structural similarity between this compound and the fenvalerate precursor suggests its potential as an intermediate in the synthesis of analogous complex molecules. The variation in the position of the chloro substituent on the phenyl ring could lead to the development of novel insecticides or other bioactive compounds with potentially different efficacy and toxicological profiles.
Table 1: Synthesis of Fenvalerate
| Step | Reactants | Product | Significance |
| 1 | 2-(4-Chlorophenyl)-3-methylbutyric acid, Thionyl chloride | 2-(4-Chlorophenyl)-3-methylbutyryl chloride | Activation of the carboxylic acid for subsequent reaction. |
| 2 | 2-(4-Chlorophenyl)-3-methylbutyryl chloride, Cyano(3-phenoxyphenyl)methanol | Fenvalerate | Formation of the final ester, the active insecticidal compound. mdpi.com |
Utility as a Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter in this compound makes it a potential chiral building block for asymmetric synthesis. Chiral molecules exist as enantiomers, which are non-superimposable mirror images of each other and can exhibit significantly different biological activities. The use of enantiomerically pure starting materials is a cornerstone of modern drug discovery and development.
While specific examples of the use of this compound as a chiral building block are not readily found in the literature, the principles of asymmetric synthesis can be applied to this molecule. Resolution of the racemic mixture of this compound would yield the individual (R)- and (S)-enantiomers. These enantiomerically pure forms could then be utilized in the synthesis of complex target molecules where a specific stereochemistry is required for biological activity.
For instance, studies on the related compound 3-(p-chlorophenyl)-4-aminobutanoic acid have demonstrated that the pharmacological activity resides primarily in one enantiomer. nih.gov The resolution of this racemic acid and the determination of the absolute configuration of its enantiomers were crucial for identifying the more active form. nih.gov Similarly, the enantioselective synthesis of other chiral carboxylic acids is an active area of research, employing methods such as enzymatic resolution to obtain enantiomerically pure products.
The individual enantiomers of this compound could serve as precursors for the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals where the three-dimensional arrangement of atoms is critical for function.
Contributions to the Development of Research Probes and Tool Compounds
Research probes and tool compounds are essential for elucidating biological pathways and validating potential drug targets. The structural features of this compound, including its aromatic and carboxylic acid moieties, make it a candidate for derivatization into such molecular tools.
While there is no specific documentation of this compound being used to develop research probes, its analogs have been explored for biological activity. For example, derivatives of 2-amino-3-(2-chlorophenyl)propanoic acid have been investigated as phenylalanine analogs. Furthermore, various bioactive compounds containing the chlorophenyl group have been synthesized and studied for their potential therapeutic effects.
The carboxylic acid group of this compound provides a convenient handle for chemical modification. It can be converted into amides, esters, or other functional groups to attach fluorescent tags, affinity labels, or other reporter groups. This would allow for the creation of research probes to study protein-ligand interactions, enzyme inhibition, or other biological processes. The lipophilic nature of the chlorophenyl and methyl groups could also be advantageous for cell permeability, a desirable property for many research probes.
The development of such tools would enable a deeper understanding of biological systems and could lead to the identification of new therapeutic targets.
Environmental Transformation and Degradation Studies Excluding Human Metabolism/safety
Pathways as an Environmental Transformation Product
There is currently no available research that identifies 3-(2-Chlorophenyl)-3-methylbutanoic acid as a transformation product of other compounds in the environment. Studies detailing the degradation of parent compounds, such as pesticides or pharmaceuticals, have not reported the formation of this specific acid as a metabolite or byproduct in environmental matrices.
Stability and Degradation in Model Environmental Systems
Scientific investigations into the stability and degradation of this compound in model environmental systems, such as soil, water, or sediment, have not been documented. Consequently, data regarding its persistence, potential degradation pathways (both biotic and abiotic), and the formation of any subsequent transformation products are unavailable.
Future Directions and Emerging Research Opportunities
Development of Novel Synthetic Routes with Enhanced Efficiency
The pursuit of more efficient, cost-effective, and environmentally benign methods for synthesizing 3-(2-Chlorophenyl)-3-methylbutanoic acid is a primary objective for future research. Current synthetic strategies for structurally similar arylalkanoic acids often involve multi-step processes that can be resource-intensive. Future efforts are anticipated to focus on several key areas to improve upon existing methodologies.
One promising direction is the exploration of novel catalytic systems. Research into transition-metal catalysts, such as those based on palladium, rhodium, or nickel, could lead to more direct and selective C-C bond formation, potentially reducing the number of synthetic steps. For instance, advancements in cross-coupling reactions could enable the direct carboxylation of a suitable precursor, thereby streamlining the synthesis.
Furthermore, the principles of green chemistry are expected to heavily influence the development of new synthetic routes. This includes the use of safer solvents, minimizing waste generation, and developing processes that are more energy-efficient. Biocatalysis, employing enzymes to carry out specific transformations, also presents an attractive avenue for enhancing the sustainability of the synthesis.
A comparative look at potential improvements over existing methods for related compounds is presented in the table below.
| Current Approach | Potential Novel Approach | Key Advantages of Novel Approach |
| Multi-step synthesis | Direct C-H carboxylation | Reduced step count, higher atom economy |
| Use of stoichiometric reagents | Catalytic hydroformylation | Increased efficiency, lower waste |
| Classical resolution | Asymmetric catalysis | Direct synthesis of specific stereoisomers |
Comprehensive Investigation of Stereoisomer-Specific Reactivity
The presence of a chiral center in this compound means that it exists as a pair of enantiomers. A critical area for future research is the detailed investigation of the specific properties and reactivity of each of these stereoisomers. In many biologically active molecules, the different enantiomers can exhibit vastly different effects.
Future studies should focus on the development of effective methods for the separation of the enantiomers, such as chiral chromatography, or more preferably, the development of stereoselective synthetic routes that produce a single enantiomer in high purity. Once isolated, the individual stereoisomers can be studied to determine their unique chemical and physical properties.
A comprehensive investigation would involve comparing the reactivity of the individual enantiomers in various chemical transformations. This could reveal differences in reaction rates and product distributions, providing valuable insights into the stereochemical aspects of their reactivity. For biologically relevant applications, it would be crucial to evaluate the interaction of each enantiomer with chiral biological targets such as enzymes and receptors.
Advanced In Silico Modeling for Predictive Research
Computational chemistry and molecular modeling, often referred to as in silico research, offer powerful tools for predicting the properties and reactivity of molecules, thereby guiding and accelerating experimental research. For this compound, advanced in silico modeling represents a significant opportunity for predictive research.
Molecular docking simulations could be employed to predict the binding affinity and mode of interaction of the compound and its individual stereoisomers with various biological targets. mdpi.com This can help in identifying potential new applications for the molecule. Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the structural features of this compound and its derivatives with their chemical reactivity or biological activity.
Furthermore, computational methods can be used to explore potential synthetic pathways and to optimize reaction conditions, reducing the need for extensive and time-consuming laboratory experimentation. The use of Density Functional Theory (DFT) and other quantum chemical methods can provide detailed insights into the electronic structure and reactivity of the molecule, helping to explain experimental observations and to predict the outcomes of new reactions.
Exploration of New Application Domains in Chemical Research
While the current applications of this compound are not well-documented, its structural features suggest potential for use in a variety of chemical research domains. The presence of a carboxylic acid group, a chlorophenyl ring, and a chiral center provides multiple points for modification, allowing for the creation of a diverse library of derivatives.
One potential area of application is in materials science, where the compound could serve as a building block for the synthesis of novel polymers or liquid crystals. The rigid chlorophenyl group and the flexible butanoic acid chain could impart interesting properties to such materials.
In medicinal chemistry, the compound could serve as a scaffold for the development of new therapeutic agents. The chlorophenyl moiety is a common feature in many drugs, and the carboxylic acid group can be readily converted into other functional groups, such as esters and amides, to modulate the compound's properties. The exploration of its derivatives as potential enzyme inhibitors or receptor modulators could be a fruitful area of research.
Additionally, the compound and its derivatives could find use as specialized chemical probes or as ligands in coordination chemistry, leveraging the electronic properties of the chlorophenyl group and the coordinating ability of the carboxylate.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(2-Chlorophenyl)-3-methylbutanoic acid in laboratory settings?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2-chlorotoluene and methyl acrylate, followed by oxidation of the intermediate aldehyde using KMnO₄ in acidic conditions (H₂SO₄) . Alternative routes include coupling 2-chlorophenylmagnesium bromide with β-methyl-β-propiolactone, followed by hydrolysis to the carboxylic acid . Yield optimization (e.g., ~70-85%) requires controlled temperature (0–5°C for Grignard reactions) and solvent selection (e.g., THF or toluene) .
Q. How can researchers screen the biological activity of this compound?
- Methodological Answer : Preliminary biological screening involves:
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antioxidant tests : DPPH radical scavenging or FRAP assays to measure electron donation capacity .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .
Q. What analytical techniques validate the purity and structure of this compound?
- Methodological Answer :
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for 2-chlorophenyl; methyl groups at δ 1.2–1.4 ppm) .
- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP) in hydrogenation or alkylation steps can yield enantiomerically pure forms. For example, Rh-catalyzed asymmetric hydrogenation of α,β-unsaturated precursors achieves >90% enantiomeric excess (ee) . Continuous flow reactors may enhance stereochemical control and scalability .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding affinity to enzymes (e.g., COX-2 for anti-inflammatory activity) .
- QSAR modeling : Correlate substituent effects (e.g., Cl position, methyl branching) with bioactivity using descriptors like logP and polar surface area .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER force field) .
Q. How do structural modifications (e.g., Cl position) alter bioactivity?
- Methodological Answer : Comparative studies with analogs (e.g., 4-chloro vs. 2-chloro derivatives) reveal positional effects:
- 2-Chloro substitution : Enhances steric hindrance, reducing bacterial efflux pump interactions (↑ antimicrobial potency) .
- Methoxy addition (e.g., 4-methoxy): Increases antioxidant capacity via electron-donating effects .
Q. What strategies resolve contradictions in reported synthetic yields?
- Methodological Answer : Discrepancies (e.g., 70% vs. 85% yields) arise from:
- Reagent purity : Use freshly distilled Grignard reagents to avoid side reactions .
- Oxidation control : Monitor KMnO₄ stoichiometry (excess → over-oxidation to CO₂) .
- Statistical optimization : Apply Box-Behnken design to refine temperature, solvent ratio, and catalyst loading .
Q. How is the environmental toxicity profile assessed for this compound?
- Methodological Answer :
- Ecotoxicology : Daphnia magna acute toxicity tests (48-hr LC₅₀) .
- Biodegradation : OECD 301F assay to measure microbial degradation in aqueous systems .
- Bioaccumulation : LogKₒw values predicted via EPI Suite (values <3 suggest low bioaccumulation risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
